molecular formula C15H17NO5 B2756711 1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034437-35-7

1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2756711
CAS No.: 2034437-35-7
M. Wt: 291.303
InChI Key: MFMQPCNCJBJICW-UHFFFAOYSA-N
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Description

1-(([2,2’-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is an organic compound featuring a bifuran moiety linked to an amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bifuran structure imparts unique electronic properties, making it a valuable building block for advanced materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(([2,2’-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include furfural and furfuryl alcohol.

    Amination: The bifuran derivative is then subjected to amination using reagents such as furfurylamine. This step often requires the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

1-(([2,2’-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bifuran ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced bifuran compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(([2,2’-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(([2,2’-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and acetyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl derivatives: Compounds like furan-2-ylmethylamine and furan-2-ylmethyl acetate share structural similarities but lack the bifuran moiety.

    Bifuran derivatives: Compounds such as 2,2’-bifuran and 5,5’-dimethyl-2,2’-bifuran are structurally related but differ in functional groups.

Uniqueness

1-(([2,2’-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is unique due to the combination of the bifuran structure with an amino acid derivative, providing a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

[1-[[5-(furan-2-yl)furan-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-10(17)21-15(2,3)14(18)16-9-11-6-7-13(20-11)12-5-4-8-19-12/h4-8H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMQPCNCJBJICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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